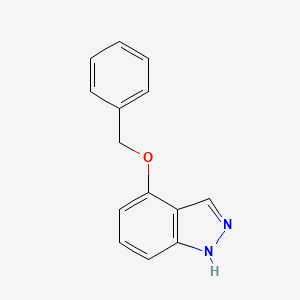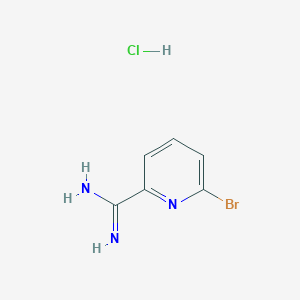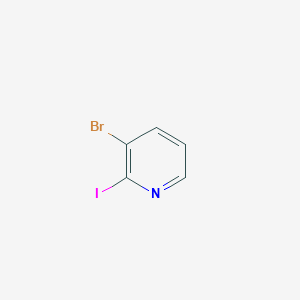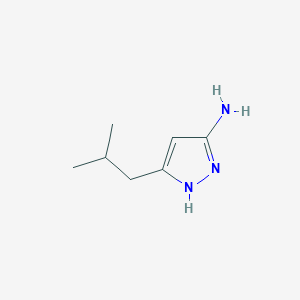
4-(Benzyloxy)-1h-indazole
Übersicht
Beschreibung
4-(Benzyloxy)-1H-indazole is a derivative of the indazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. The benzyloxy group attached to the indazole core suggests modifications that could impact the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. For instance, 1-benzyl-4-phenyl-1H-1,2,3-triazole was prepared using an environmentally friendly procedure, which could potentially be adapted for the synthesis of 4-(Benzyloxy)-1H-indazole . Another approach involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which affords N(1)-C(3) disubstituted indazoles in moderate to excellent yields . This method could be modified to introduce a benzyloxy group at the appropriate position on the indazole ring.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the heterocyclic core, which can influence the electronic distribution and reactivity of the molecule. The benzyloxy group is likely to affect the electronic properties of the indazole ring due to its electron-donating nature. The chemical structures of indazole derivatives are typically elucidated using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions. For example, nucleophilic substitution reactions with different nucleophiles under microwave conditions can yield a diverse set of 2-substituted 1H-indazolones . The presence of a benzyloxy group could influence the reactivity of the indazole ring in such substitution reactions. Additionally, the photolysis of certain precursors can lead to the formation of 1H-indazole derivatives, suggesting that photochemical methods could be explored for the synthesis of 4-(Benzyloxy)-1H-indazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as their photophysical, redox, and thermal properties, can be characterized to determine their potential applications. Some indazole derivatives exhibit high fluorescence quantum yields and good thermal stabilities, which could make them suitable for applications like OLEDs . The introduction of a benzyloxy group could further modify these properties, potentially enhancing the compound's utility in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A New Synthesis Route of 4-(Benzyloxy)-1H-Indazole: This compound has been synthesized via a five-step reaction starting from 2-methyl-3-nitrophenol, demonstrating a high total yield of 76.3%. The synthesized compound was characterized using FTIR, 1H NMR, and ESI-MS, highlighting its potential for further chemical and pharmacological studies (Tang Yan-feng, 2012).
Anticancer Potential
- Antiproliferative Activity in Cancer Cell Lines: 1H-Benzo[f]indazole-4,9-dione derivatives, structurally related to 4-(Benzyloxy)-1H-Indazole, demonstrated significant antiproliferative activity on KATO-III and MCF-7 cell lines, suggesting their potential as anticancer agents (Molinari et al., 2015).
Chemical and Biological Properties
- Review on Indazole Derivatives: A comprehensive review on the chemistry, synthesis, and biological activities of indazole derivatives, including those related to 4-(Benzyloxy)-1H-Indazole, has been provided. This includes their application in treating various diseases, highlighting their importance in medicinal chemistry (Mal et al., 2022).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Potential Use in OLED Applications: Synthesized oxadisilole-fused 1H-benzo[f]- and 1H-naphtho[2,3-f]indazoles, structurally similar to 4-(Benzyloxy)-1H-Indazole, have shown potential as deep-blue emitters for OLED applications due to their high fluorescence quantum yields and good thermal stabilities (Zhang et al., 2013).
Antispermatogenic Agents
- Investigation as Antispermatogenic Agents: Halogenated 1-benzylindazole-3-carboxylic acids, related to 4-(Benzyloxy)-1H-Indazole, have been studied for their antispermatogenic activity, showing potent effects in reducing testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).
Activation of Nitric Oxide Receptor
- Activators of Soluble Guanylate Cyclase: Novel benzazole derivatives, including those structurally related to 4-(Benzyloxy)-1H-Indazole, have been identified as potent activators of the nitric oxide receptor, soluble guanylate cyclase. These compounds also showed potential in inhibiting platelet aggregation (Selwood et al., 2001).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-phenylmethoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-14-8-4-7-13-12(14)9-15-16-13/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYOLSBHUABXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630903 | |
| Record name | 4-(Benzyloxy)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1h-indazole | |
CAS RN |
850364-08-8 | |
| Record name | 4-(Benzyloxy)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)







![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)
![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)